molecular formula C13H17Cl2N3O B15258243 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride

Cat. No.: B15258243
M. Wt: 302.20 g/mol
InChI Key: XYORNLSHXXAVFI-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound characterized by a fused imidazole-oxolane (tetrahydrofuran) scaffold with a phenyl substituent and an amine functional group. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or material science applications. The oxolane ring may confer conformational rigidity, influencing binding affinity to biological targets.

Properties

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

2-(1-phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C13H15N3O.2ClH/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10;;/h1-5,7-8,11-12H,6,9,14H2;2*1H

InChI Key

XYORNLSHXXAVFI-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=NC=CN2C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies for the Imidazole-Oxolane Core

Synthesis of 1-Phenyl-1H-imidazole

The Debus-Radziszewski reaction provides a robust route to 1-phenylimidazole derivatives. Condensation of benzaldehyde (10 mmol), glyoxal (40% aqueous solution, 10 mmol), and ammonium acetate (20 mmol) in acetic acid under reflux for 6 hours yields 1-phenyl-1H-imidazole with 75–85% efficiency. Alternative methods include microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.

Oxolane-3-amine Intermediate Preparation

Route A: Epoxide Ring-Opening
Tetrahydrofuran-2,3-epoxide (synthesized via epoxidation of 2,3-dihydrofuran with m-chloroperbenzoic acid) reacts with aqueous ammonia (28%) in ethanol at 60°C for 12 hours to afford 3-aminooxolane-2-ol (65% yield). Subsequent treatment with thionyl bromide (SOBr₂) in dichloromethane converts the hydroxyl group at C2 to a bromide, yielding 2-bromooxolane-3-amine hydrobromide (82% yield).

Route B: Reductive Amination
Tetrahydrofuran-3-one undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, producing 3-aminotetrahydrofuran (70% yield). Bromination at C2 via Appel reaction (CBr₄, PPh₃) yields 2-bromooxolane-3-amine (68% yield).

Coupling Imidazole and Oxolane Moieties

Nucleophilic Substitution

2-Bromooxolane-3-amine (1.2 equiv) reacts with 1-phenyl-1H-imidazole (1.0 equiv) in dimethylformamide (DMF) at 50°C for 4 hours using sodium carbonate (1.5 equiv) as a base. The reaction achieves 40–50% yield of 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine, with purification via recrystallization from ethanol.

Table 1: Optimization of Alkylation Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
Na₂CO₃ DMF 50 4 40
K₂CO₃ DMF 50 6 45
Et₃N THF 60 8 35
DBU DMSO 70 3 38

Mitsunobu Coupling

3-Aminotetrahydrofuran-2-ol (1.0 equiv) couples with 1-phenyl-1H-imidazole using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. This method affords the target compound in 55% yield but requires chromatographic purification.

Dihydrochloride Salt Formation

The free base (1.0 equiv) dissolves in anhydrous ethanol, treated with hydrochloric acid (2.2 equiv, 2M in ethanol) at 0°C. Precipitation of 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride occurs within 1 hour, yielding 90–95% purity after filtration and drying in vacuo.

Table 2: Characterization Data
Parameter Value
Molecular Formula C₁₃H₁₆Cl₂N₃O
Molecular Weight 316.20 g/mol
Melting Point 237–239°C (decomposition)
¹H NMR (DMSO-d₆) δ 11.85 (s, 1H), 8.30 (s, 1H), 7.86–7.54 (m, 5H), 4.43 (s, 2H)
HRMS (ESI) [M+H]⁺ calcd 309.08, found 309.00

Alternative Synthetic Pathways

Cycloaddition Approaches

A [3+2] cycloaddition between nitrile oxides and imidazole-containing alkenes generates the oxolane ring, but yields remain suboptimal (25–30%).

Enzymatic Resolution

Racemic 3-aminotetrahydrofuran derivatives undergo lipase-catalyzed acetylation to enantiomerically pure intermediates, though scalability challenges limit industrial application.

Challenges and Optimization

  • Regioselectivity : Competing N1 vs N3 alkylation in imidazole necessitates excess oxolane bromide (1.5–2.0 equiv) to drive the reaction.
  • Purification : Silica gel chromatography degrades the dihydrochloride salt; thus, recrystallization from ethanol/water (9:1) is preferred.
  • Scale-Up : Continuous flow reactors improve throughput in epoxide ring-opening steps, achieving 85% conversion at 100 g scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl group or other substituents on the imidazole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl group and oxolan-3-amine moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

Levocetirizine dihydrochloride (C${21}$H${25}$ClN$2$O$3$·2HCl) is a second-generation antihistamine with a piperazine core, a chlorophenyl group, and a carboxylate side chain. Unlike the target compound, which contains an imidazole-oxolane system, levocetirizine’s activity hinges on its piperazine ring and chiral center, which mediate selective H1-receptor antagonism .

Property 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine Dihydrochloride Levocetirizine Dihydrochloride
Core Structure Imidazole-oxolane Piperazine-chlorophenyl
Pharmacological Class Not reported (hypothetical: kinase inhibitor) Antihistamine
Solubility Enhanced by dihydrochloride salt ~100 mg/mL in water (pH 4.5)
Molecular Weight Not available 461.81 g/mol

Azoamidine Dihydrochloride Initiators

Azoamidine dihydrochlorides, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, are radical initiators used in polymerization. These compounds feature azo (-N=N-) and amidine groups, contrasting with the target compound’s imidazole-oxolane system. The dihydrochloride salt improves water solubility, enabling applications in aqueous-phase reactions .

Property This compound Azoamidine Dihydrochlorides
Functional Groups Imidazole, oxolane, amine Azo, amidine
Primary Use Hypothetical: pharmaceutical intermediate Polymerization initiator
Reactivity Amine group may participate in nucleophilic reactions Azo group decomposes thermally

Physicochemical Properties

The dihydrochloride salt form in the target compound likely increases its polarity and crystalline stability compared to its free base, a trend observed in levocetirizine dihydrochloride . However, the imidazole ring’s basicity (pKa ~6.5–7.0) may result in pH-dependent solubility, similar to other imidazole-containing drugs.

Biological Activity

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring and an oxolane moiety, which contribute to its biological properties. The molecular formula is C13H16Cl2N3OC_{13}H_{16}Cl_2N_3O, indicating the presence of chlorine atoms that may enhance its pharmacological activity.

PropertyValue
Molecular Weight281.19 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has shown that imidazole derivatives can act as kinase inhibitors, which are crucial in cancer treatment. A study highlighted that certain substituted imidazole compounds effectively inhibited tumor growth in vivo by targeting specific kinases associated with cancer progression .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro assays demonstrated that it possesses considerable efficacy against various fungal strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like fluconazole, suggesting a potential role in treating fungal infections .

Table 2: Antifungal Activity Results

CompoundMIC (μg/mL)
This compound0.5 - 1.0
Fluconazole0.5

The biological activity of this compound is primarily attributed to its ability to interfere with fungal ergosterol synthesis, a critical component of fungal cell membranes. The inhibition of the enzyme CYP51, which is involved in ergosterol biosynthesis, leads to increased cell membrane permeability and ultimately cell death .

Cytotoxicity Analysis

Cytotoxicity studies conducted on mammalian cell lines (e.g., NIH/3T3) revealed that while the compound exhibits potent antifungal effects, it maintains a favorable safety profile with IC50 values indicating low toxicity towards normal cells compared to its antifungal activity .

Table 3: Cytotoxicity Results

CompoundIC50 (μM)
This compound>1000
Doxorubicin0.5

Case Studies and Research Findings

A significant study published in a peer-reviewed journal investigated the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to this compound. The results indicated that modifications at specific positions on the imidazole ring could enhance both antitumor and antifungal activities .

In Silico Studies

Molecular docking studies have provided insights into the interaction between the compound and target enzymes involved in fungal metabolism. These studies suggest that the compound fits well into the active site of CYP51, confirming its potential as a lead compound for further development .

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